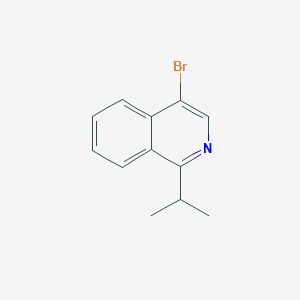

1-Isopropyl-4-bromoisoquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Isopropyl-4-bromoisoquinoline is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyridine ring The compound this compound is characterized by the presence of an isopropyl group at the first position and a bromine atom at the fourth position of the isoquinoline ring

Vorbereitungsmethoden

The synthesis of 1-Isopropyl-4-bromoisoquinoline can be achieved through several methods. One common approach involves the bromination of isoquinoline derivatives. For instance, isoquinoline can be brominated in high yield by heating its hydrochloride with bromine in nitrobenzene, resulting in 4-bromoisoquinoline

Industrial production methods for such compounds often involve large-scale bromination and alkylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-Isopropyl-4-bromoisoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the fourth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form isoquinoline N-oxides or reduction to form dihydroisoquinolines.

Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various substituents at the brominated position.

Common reagents used in these reactions include palladium catalysts, bromine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Isopropyl-4-bromoisoquinoline has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: Isoquinoline derivatives are known for their biological activities, and this compound can be used in the development of new drugs targeting various diseases.

Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of 1-Isopropyl-4-bromoisoquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and isopropyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules .

Vergleich Mit ähnlichen Verbindungen

1-Isopropyl-4-bromoisoquinoline can be compared with other isoquinoline derivatives, such as:

4-Bromoisoquinoline: Lacks the isopropyl group, which may affect its reactivity and applications.

1-Isopropylisoquinoline:

4-Chloroisoquinoline: Substitutes chlorine for bromine, which can lead to differences in reactivity and biological activity.

The presence of both the isopropyl group and the bromine atom in this compound makes it unique and potentially more versatile in various applications.

Biologische Aktivität

1-Isopropyl-4-bromoisoquinoline is a member of the isoquinoline family, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and neurology. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential clinical implications.

Chemical Structure and Properties

This compound features a bromine atom at the 4-position and an isopropyl group at the 1-position of the isoquinoline ring. This structure is significant as modifications at these positions can influence the compound's biological activity.

Biological Activity Overview

Isoquinoline derivatives, including this compound, have been extensively studied for their pharmacological properties. They exhibit a range of activities such as:

- Anticancer : Many isoquinoline derivatives have shown antiproliferative effects against various cancer cell lines.

- Antimicrobial : Some compounds in this class demonstrate antimicrobial properties.

- Neurological Effects : Certain isoquinolines have been linked to neuroprotective effects and modulation of neurotransmitter systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoquinoline derivatives. For instance, structural optimization studies indicated that modifications at the 4-position enhance antiproliferative activities against specific cancer cell lines, such as LASCPC-01, which represents neuroendocrine prostate cancer (NEPC) . The following table summarizes key findings related to the anticancer activity of various isoquinoline derivatives:

| Compound | Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| This compound | LASCPC-01 | Not yet determined | Not available |

| Compound 46 | LASCPC-01 | 0.47 | >190 |

| Lycobetaine | LASCPC-01 | Not specified | Not specified |

These findings suggest that while specific data on this compound is limited, its structural relatives exhibit significant anticancer properties.

The mechanisms by which isoquinoline derivatives exert their anticancer effects often involve:

- Cell Cycle Arrest : Compounds can induce G1 phase arrest in cancer cells, leading to apoptosis.

- Inhibition of Oncogenic Pathways : Many isoquinolines target pathways involved in tumor growth and metastasis.

For example, compound 46 was noted for its ability to induce apoptosis in LASCPC-01 cells through specific signaling pathways .

Neuroprotective Effects

Isoquinolines have also been studied for their neuroprotective properties. Research indicates that certain derivatives can inhibit cerebral vasoconstriction, making them potential candidates for treating cerebrovascular disorders . The following table outlines some neuroprotective activities associated with isoquinoline compounds:

| Compound | Effect | Reference |

|---|---|---|

| Isoquinoline Derivative | Inhibits cerebral vasoconstriction | |

| This compound | Potential neuroprotective effects (under investigation) |

Antimicrobial Activity

Some studies have reported antimicrobial activities associated with isoquinoline derivatives. Although specific data on this compound is sparse, related compounds have shown efficacy against various microbial strains through mechanisms such as disruption of microbial cell membranes .

Case Studies and Research Findings

Several case studies highlight the importance of structural modifications in enhancing biological activity. For instance, research has demonstrated that substituents at different positions on the isoquinoline ring can significantly impact both potency and selectivity against cancer cell lines . Further investigations are warranted to elucidate the precise mechanisms by which this compound operates.

Eigenschaften

IUPAC Name |

4-bromo-1-propan-2-ylisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN/c1-8(2)12-10-6-4-3-5-9(10)11(13)7-14-12/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVPJKMSIQTNQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(C2=CC=CC=C21)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.